molecular formula C10H9ClO4 B3071909 Methyl 3-(2-chloroacetyl)-4-hydroxybenzoate CAS No. 1015573-50-8

Methyl 3-(2-chloroacetyl)-4-hydroxybenzoate

Cat. No.: B3071909
CAS No.: 1015573-50-8
M. Wt: 228.63 g/mol
InChI Key: FHGKMSMDJAMGJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(2-chloroacetyl)-4-hydroxybenzoate is an organic compound with a complex structure that includes a benzoate ester, a hydroxy group, and a chloroacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-chloroacetyl)-4-hydroxybenzoate typically involves the esterification of 3-(2-chloroacetyl)-4-hydroxybenzoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-chloroacetyl)-4-hydroxybenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The chloroacetyl group can be reduced to a hydroxymethyl group using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom in the chloroacetyl group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of 3-(2-oxoacetyl)-4-hydroxybenzoate.

    Reduction: Formation of Methyl 3-(2-hydroxymethyl)-4-hydroxybenzoate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(2-chloroacetyl)-4-hydroxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 3-(2-chloroacetyl)-4-hydroxybenzoate involves its reactive functional groups. The chloroacetyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or other proteins. The hydroxy group can participate in hydrogen bonding, affecting the compound’s interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(2-bromoacetyl)-4-hydroxybenzoate: Similar structure but with a bromine atom instead of chlorine.

    Methyl 3-(2-acetyl)-4-hydroxybenzoate: Lacks the halogen atom, making it less reactive in substitution reactions.

    Methyl 3-(2-chloroacetyl)-4-methoxybenzoate: Contains a methoxy group instead of a hydroxy group, affecting its reactivity and solubility.

Uniqueness

Methyl 3-(2-chloroacetyl)-4-hydroxybenzoate is unique due to the presence of both a chloroacetyl group and a hydroxy group, which confer distinct reactivity and potential for diverse chemical transformations. This combination of functional groups makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.

Properties

IUPAC Name

methyl 3-(2-chloroacetyl)-4-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO4/c1-15-10(14)6-2-3-8(12)7(4-6)9(13)5-11/h2-4,12H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHGKMSMDJAMGJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)O)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(2-chloroacetyl)-4-hydroxybenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(2-chloroacetyl)-4-hydroxybenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 3-(2-chloroacetyl)-4-hydroxybenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 3-(2-chloroacetyl)-4-hydroxybenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 3-(2-chloroacetyl)-4-hydroxybenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 3-(2-chloroacetyl)-4-hydroxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.